2-Methyl-2-morpholinopropanoic acid
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Description
2-Methyl-2-morpholinopropanoic acid, also known as a,a-Dimethyl-4-morpholineacetic acid, is a compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is used in scientific experiments due to its unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-morpholinopropanoic acid consists of a morpholine ring attached to a propanoic acid group . The presence of both polar (due to the morpholine and carboxylic acid groups) and nonpolar (due to the methyl groups) regions in the molecule could potentially influence its reactivity and interactions with other substances.Physical And Chemical Properties Analysis
2-Methyl-2-morpholinopropanoic acid has a melting point of 214-241 °C and a predicted boiling point of 280.7±25.0 °C . It also has a predicted density of 1.159±0.06 g/cm3 . The compound’s acid dissociation constant (pKa) is predicted to be 2.13±0.10 .Scientific Research Applications
Catalysis in Organic Synthesis
2-Methyl-2-morpholinopropanoic acid derivatives play a significant role in catalysis. For example, a study demonstrated the use of novel N-methyl morpholine (Nmm) based ionic liquids, related to 2-methyl-2-morpholinopropanoic acid, as catalysts for Knoevenagel condensation in water. This method showed efficiency in synthesizing a range of compounds, highlighting the versatility and practicality of these catalysts in organic synthesis (Xu et al., 2017).
Synthesis of Pharmaceutical Intermediates
Compounds containing the 2-methyl-2-morpholinopropanoic acid structure are instrumental in synthesizing various pharmaceutical intermediates. For example, research on the utilization of methyl 3-aryl-2-thiocyanatopropanoates, which react with morpholine, demonstrated the potential for creating complex pharmaceutical compounds (Obushak et al., 2007).
Photoinitiation in Polymer Science
Morpholine derivatives, including those related to 2-methyl-2-morpholinopropanoic acid, have been explored in polymer science. A study synthesized and characterized a 4-Benzoylbenzyl-3-morpholinopropanoate, which was used as a one-component photoinitiator of Type II in polymerization processes. This research underlines the compound's relevance in advanced materials science (Jian et al., 2016).
Development of Prodrugs for Enhanced Drug Delivery
Morpholinyl derivatives, akin to 2-methyl-2-morpholinopropanoic acid, are significant in developing prodrugs. A study on the synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, used for topical drug delivery, exemplifies the potential of these compounds in enhancing the efficacy of pharmaceuticals (Rautio et al., 2000).
Nanomaterial Synthesis and Application
The versatility of 2-methyl-2-morpholinopropanoic acid derivatives extends to the field of nanotechnology. A study involving N-methyl-N-acetyl morpholine salt ionic liquids, a class related to our compound of interest, demonstrated their use in synthesizing nanometer-sized TiO2. This research has implications for photocatalytic applications and materials science (Jin-hu, 2013).
properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,7(10)11)9-3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBQIQKOLIMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288995 |
Source
|
Record name | α,α-Dimethyl-4-morpholineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87439-10-9 |
Source
|
Record name | α,α-Dimethyl-4-morpholineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87439-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-4-morpholineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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